molecular formula C11H11F3O2 B2968621 Ethyl 4-methyl-3-(trifluoromethyl)benzoate CAS No. 859026-99-6

Ethyl 4-methyl-3-(trifluoromethyl)benzoate

Cat. No. B2968621
M. Wt: 232.202
InChI Key: MQNBCCNMNJHRBP-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

A solution of commercially available 4-methyl-3-trifluoromethylbenzoic acid (24.5 g, 120 mmol) and conc. sulfuric acid (6.5 ml) in dry ethanol (245 ml) is refluxed for 23 h. After reaching room temperature the solvent is evaporated and the residue is neutralized by addition of saturated aqueous NaHCO3 solution. The mixture is extracted with ethyl acetate (3×40 ml). The organic extracts are combined, dried over Na2SO4 and evaporated to dryness to afford a pale yellow oil: HPLC: tR=7.15 min (purity: >96%, gradient A), ESI-MS: 233.3 [MH]+.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:20][CH3:21])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
6.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
245 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaching room temperature
CUSTOM
Type
CUSTOM
Details
is evaporated
ADDITION
Type
ADDITION
Details
the residue is neutralized by addition of saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C(=O)OCC)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.